molecular formula C8H8ClF3N2 B14856974 2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine

2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine

Cat. No.: B14856974
M. Wt: 224.61 g/mol
InChI Key: OFGLTLZZOUBTIS-UHFFFAOYSA-N
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Description

2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine is an organic compound that features a pyridine ring substituted with a chloro group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.

    Reaction with Ethylamine: The 2-chloro-5-(trifluoromethyl)pyridine is reacted with ethylamine under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.

    Purification: Employing purification techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives.

Scientific Research Applications

2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its unique chemical properties, which can influence its binding affinity and activity at target sites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-[2-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanamine.

    3-Chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with similar substituents but different positional isomers.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)pyridin-4-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c9-7-3-5(1-2-13)6(4-14-7)8(10,11)12/h3-4H,1-2,13H2

InChI Key

OFGLTLZZOUBTIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)CCN

Origin of Product

United States

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